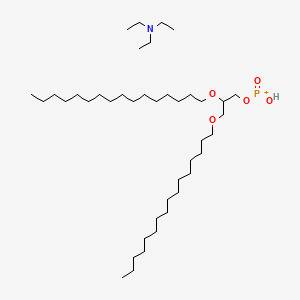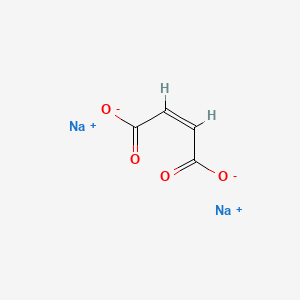
1-(2,6,6-三甲基-2-环己烯-1-基)-1-戊烯-3-酮
描述
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a fragrance material that has been extensively studied for its toxicological and dermatological properties when used as a fragrance ingredient. It belongs to the Alkyl Cyclic Ketones fragrance structural group, composed of alkyl and various substituted and bicyclic saturated or unsaturated cyclic hydrocarbons. The detailed study of its synthesis, molecular structure, chemical reactions, and properties provides comprehensive insights into its chemical and physical behavior (Scognamiglio, Letizia, & Api, 2013).
Synthesis Analysis
The synthesis of derivatives and related compounds offers insights into the reactivity and synthetic versatility of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one. For example, the reaction of 3-(ethylthio)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-4-pentenal diethyl monothioacetal with mercuric chloride and ethanol leads to various transformation products, demonstrating the compound's reactivity under different conditions (Mikhaĭlov & Ter-sarkisyan, 1965).
Molecular Structure Analysis
The molecular structure of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one and its derivatives has been elucidated through techniques like X-ray diffraction and multinuclear NMR study. These studies reveal the geometric configurations and electronic structure, enhancing the understanding of its chemical behavior and reactivity (Kayser et al., 1994).
Chemical Reactions and Properties
Reactions involving 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one demonstrate its versatility in organic synthesis. For example, its participation in [2 + 2] cycloaddition reactions and transformations into various significant compounds indicates its utility in synthesizing complex molecules (Bradley et al., 2011).
Physical Properties Analysis
The physical properties, including boiling points, melting points, and solubility, have been documented, providing valuable information for its application in fragrance formulation and other industrial applications. The detailed analysis helps in understanding the conditions under which it can be used and stored (Scognamiglio, Letizia, & Api, 2013).
Chemical Properties Analysis
Chemical properties such as reactivity with various organic and inorganic reagents, stability under different conditions, and its behavior in various chemical reactions have been thoroughly investigated. These studies aid in the exploration of its applications in fragrance manufacturing and potentially in other fields of chemistry and materials science (Scognamiglio, Letizia, & Api, 2013).
科学研究应用
香料成分應用
1-(2,6,6-三甲基-2-环己烯-1-基)-1-戊烯-3-酮,作为烷基环酮香料族的成员,用于香水中。该化合物在香水中的应用详细介绍在毒理学和皮肤学审查中,涵盖了其在更广泛的烷基环酮族中的物理性质和安全评估 (Scognamiglio, Letizia, & Api, 2013)。
化学转化
该化合物参与了各种化学转化。例如,它与氯化汞和乙醇反应,形成特定的酮醛。这些转化对于理解该化合物在不同反应和合成中的化学和潜在应用至关重要 (Mikhaĭlov & Ter-sarkisyan, 1965)。
合成与维生素A相关物质
它已被用于合成与维生素A相关的物质,展示了其在合成营养重要化合物方面的潜力 (Yanovskaya, 1960)。
烯烃的氢甲酰化
在烯烃的氢甲酰化中,该化合物已在温和条件下进行了研究。它在催化反应中的作用展示了其在工业化学中的重要性,特别是在从烯烃制备醛类化合物方面 (Ceriotti et al., 1984)。
视黄醇醋酸酯和类胡萝卜素中间体的制备
该化合物已被用作视黄醇醋酸酯和类胡萝卜素的中间体,表明其在合成这些重要生物化合物中的重要性 (Run-pu, 2008)。
三聚反应中的催化作用
它还在三聚反应的催化中发挥了作用,例如在1-戊烯、1-己烯和1-辛烯的选择性三聚中,进一步展示了其在复杂化学过程中的实用性 (Coxon & Köhn, 2016)。
在萜类化合物合成中的作用
该化合物已参与了萜类化合物的合成,这些化合物因其天然香味和潜在药用性质而重要 (Xiao-qin, 2009)。
作用机制
Target of Action:
Ionones are aroma compounds found in essential oils, including rose oil. Methyl ionone, in particular, contributes significantly to the fragrance of roses. Despite its relatively low concentration, it plays an essential role in perfumery . .
Mode of Action:
The exact mode of action for methyl ionone remains a subject of ongoing research Activation of this receptor likely contributes to its fragrance perception. Additionally, methyl ionone may regulate cell cycle proteins, pro-apoptotic and anti-apoptotic factors, HMG-CoA reductase, and pro-inflammatory mediators .
Biochemical Pathways:
Methyl ionone is derived from carotenoids, which are precursors for important fragrance compounds in various flowers. The asymmetric cleavage of β-carotene by β-carotene oxygenase 2 (BCO2) leads to the formation of ionones. Interestingly, BCO2 appears to have unique physiological roles compared to BCO1, suggesting that β-ionone (one of BCO2’s products) may serve specific biological functions .
Result of Action:
Methyl ionone’s effects include:
Action Environment:
Environmental factors, such as temperature, humidity, and pH, can impact methyl ionone’s stability and efficacy. For instance, exposure to sunlight may alter its fragrance profile. Additionally, interactions with other compounds in the environment can affect its overall behavior.
生化分析
Biochemical Properties
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydroxyl radicals, leading to its rapid degradation in the atmosphere . The compound’s interaction with enzymes such as cytochrome P450 can lead to its metabolism and subsequent breakdown into smaller molecules . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with specific receptors on the cell surface, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as cytochrome P450, leading to its metabolism and breakdown . This interaction can result in the inhibition or activation of the enzyme, depending on the specific context. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade rapidly in the presence of hydroxyl radicals, with a half-life of approximately 0.9 hours . Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, with specific dosages required to elicit significant biological responses .
Metabolic Pathways
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its metabolism and breakdown into smaller molecules . These metabolic pathways are essential for understanding the compound’s behavior in biological systems and its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is crucial for determining the compound’s distribution and potential effects on cellular function .
Subcellular Localization
The subcellular localization of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential effects on cellular function .
属性
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKMGDRERYMTJX-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1C(=CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C1C(=CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197970 | |
| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ionone, methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930 | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air) | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
7779-30-8, 93302-56-8, 127-42-4, 1335-46-2 | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93302-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylionone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163996 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ionone, methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ionone, methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl ionone?
A1: Methyl ionone has the molecular formula C14H22O and a molecular weight of 206.32 g/mol.
Q2: Can you describe a common method for synthesizing methyl ionone?
A2: Methyl ionone is often synthesized through the cyclization reaction of pseudo-isomethyl-ionone. This reaction can be catalyzed by supported strong acids like TiO2/SO42-. []
Q3: Are there alternative starting materials for synthesizing methyl ionone and its precursors?
A3: Yes, geranyl derivatives can be utilized to access pseudo-ionones and pseudo-iso-methyl ionones, which are precursors to methyl ionone. [, ]
Q4: What is the characteristic aroma of methyl ionone?
A4: Methyl ionone is known for its violet-like aroma. It is frequently used in perfumes, cosmetics, and flavorings to impart this floral scent. [, , ]
Q5: How does the aroma profile of methyl ionone compare to other ionone isomers?
A5: While methyl ionone possesses a distinct violet aroma, other ionone isomers, such as α-ionone and β-ionone, exhibit different olfactory characteristics. These variations in aroma arise from the structural differences between the isomers. [, ]
Q6: Are there any applications of methyl ionone beyond perfumery and flavorings?
A6: Research indicates that methyl ionone can be incorporated into fragrance compositions designed to mask or reduce the lingering odor of tobacco. [, ]
Q7: Has methyl ionone demonstrated any significant antimicrobial activity?
A7: Studies have shown that methyl ionone, along with other compounds found in the extracellular products of certain cyanobacteria, exhibits fungicidal activity against Alternaria porri, the causative agent of onion purple blotch disease. []
Q8: What are the potential phototoxic effects of methyl ionone?
A8: Research suggests that methyl ionone, specifically the isomer α-isomethyl-ionone (methyl ionone gamma), exhibits phototoxic potential. This phototoxicity was observed in a photohemolysis test, indicating it can cause oxygen-dependent membrane damage upon exposure to light. []
Q9: What analytical techniques are commonly employed to characterize and quantify methyl ionone?
A9: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of methyl ionone in various matrices, including essential oils, perfumes, and plant extracts. [, , , ]
Q10: Are there any specific considerations for the analytical method validation of methyl ionone?
A10: Given the potential for methyl ionone to be present as a mixture of isomers, analytical method validation should include assessments of accuracy, precision, and specificity to ensure accurate identification and quantification of individual isomers. []
Q11: What is known about the environmental fate and potential impact of methyl ionone?
A11: While methyl ionone is a naturally occurring compound found in various plants, its widespread use in commercial products raises concerns about its release into the environment. Further research is needed to fully assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)

![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)


![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)
![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)
![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)
![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)



